4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide
Description
4-(2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. The structure incorporates a 4-ethoxyphenyl substituent at position 7 of the tricyclic system, a sulfanyl acetamido linker, and a terminal benzamide group.
Synthesis of such compounds typically involves alkylation or coupling reactions. For instance, similar derivatives are synthesized by reacting triazole-thiol intermediates with halogenated acetamides in the presence of a base (e.g., K₂CO₃) under reflux conditions (). The benzamide group is likely introduced via amidation of a precursor ester, as seen in related compounds ().
Key structural features influencing its activity include:
- Imidazo-triazole core: Provides rigidity and π-π stacking interactions.
- 4-Ethoxyphenyl group: Enhances lipophilicity and modulates electronic effects.
- Sulfanyl acetamido linker: Improves metabolic stability and bioavailability.
- Benzamide terminus: Facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
4-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-20(26)24-25-21(27)31-13-18(28)23-15-5-3-14(4-6-15)19(22)29/h3-10H,2,11-13H2,1H3,(H2,22,29)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCIJZQODOOWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazole core and subsequent functionalization. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable aldehyde to form the hydrazone intermediate, which is then cyclized to form the imidazo[2,1-c][1,2,4]triazole ring. The sulfanyl group is introduced through a nucleophilic substitution reaction, and the final acetamido and benzamide groups are added through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-c][1,2,4]triazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[2,1-c][1,2,4]triazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
A. Imidazo-Triazole vs. Thiadiazole Derivatives Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the imidazo-triazole with a thiadiazole ring. For example, thiadiazole derivatives exhibit IR peaks at 1606 cm⁻¹ (C=O) and 1227–1209 cm⁻¹ (C–O–C) (), whereas imidazo-triazoles show stronger C=N stretches near 1545 cm⁻¹ ().
B. Triazole-Sulfanyl Acetamides
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () shares the triazole-sulfanyl acetamido motif but lacks the fused imidazo ring. The benzyl and furyl substituents in reduce steric hindrance compared to the ethoxyphenyl group in the target compound, which may affect target selectivity.
Substituent Effects
A. Ethoxyphenyl vs. Chlorophenyl/Methoxyphenyl The 4-ethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (). The electron-donating ethoxy group enhances solubility, while the chloro substituent increases electronegativity, favoring hydrophobic interactions.
B. Benzamide vs. Ester/Sulfonamide Termini Replacing the benzamide with an ethyl ester () or sulfonamide () alters pharmacokinetics. Sulfonamides (e.g., 4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide in ) exhibit stronger acidity (pKa ~1–2) due to the sulfonyl group, whereas benzamides are less acidic (pKa ~10–12).
Table 1: Comparative Physical and Spectral Properties
Biological Activity
The compound 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a synthetic organic molecule characterized by its complex structure comprising an imidazo-triazole core and a benzamide moiety. This combination suggests potential biological activities, particularly in the fields of oncology and infectious disease treatment.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The presence of functional groups such as sulfanyl and acetamido enhances its chemical diversity and potential pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. Notably, the imidazo-triazole framework is often associated with antitumor activity due to its ability to interact with biological targets involved in cell growth and proliferation.
Cytotoxicity Studies
Research has shown that derivatives of imidazo-triazole compounds can inhibit cell proliferation in several cancer types. For instance:
- Colon Cancer (HCT116) : GI50 values ranging from 0.74 to 10 μg/mL.
- Lung Cancer (H460) : Similar cytotoxic profiles observed.
- Breast Cancer (MCF-7) : Effective inhibition noted.
The biological activity of This compound may involve multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds containing triazole rings have been reported to inhibit various enzymes critical for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Antimicrobial Properties : The imidazole derivatives have shown promise as antibacterial agents against strains like Staphylococcus aureus and E. coli.
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Ethoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core with ethoxy substitution | Anticancer activity |
| 7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core | Cytotoxic properties |
| 5-Methylthio-1H-imidazo[4,5-b]pyridine | Imidazole derivative | Antimicrobial activity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related imidazole derivatives showed promising results against drug-resistant bacteria. The compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
